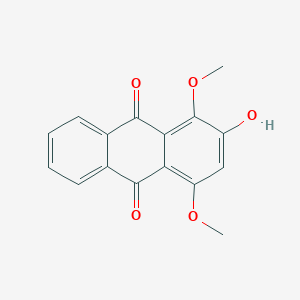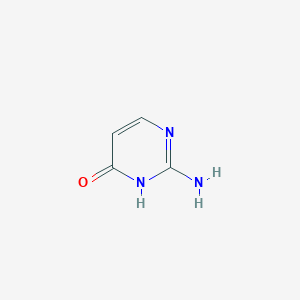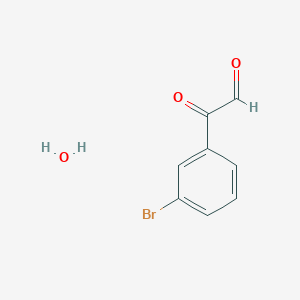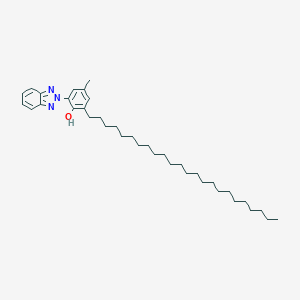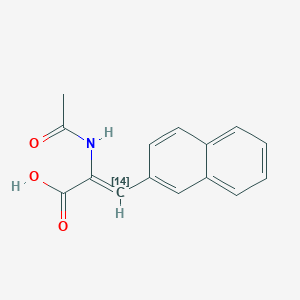
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid, also known as NAAA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. NAAA is a member of the N-acyl ethanolamine family, which includes endocannabinoids and other lipid signaling molecules. NAAA has been found to play a crucial role in the regulation of pain, inflammation, and other physiological processes.
作用機序
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid exerts its pharmacological effects by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids and other lipid signaling molecules. This inhibition leads to an increase in the levels of these molecules, which in turn activates the cannabinoid receptors in the body. The activation of these receptors leads to analgesic and anti-inflammatory effects.
生化学的および生理学的効果
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has also been found to have neuroprotective effects, reducing neuronal damage in models of cerebral ischemia and traumatic brain injury.
実験室実験の利点と制限
One of the major advantages of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid does not inhibit other enzymes in the endocannabinoid signaling pathway, leading to fewer side effects. However, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
The potential therapeutic applications of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid are still being explored. Some of the future directions for research include:
1. Developing more potent and selective 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid inhibitors for use in clinical trials.
2. Investigating the role of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid in other physiological processes, such as immune function and metabolism.
3. Exploring the potential of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid as a therapeutic target for diseases such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid with higher yields and purity.
Conclusion
In conclusion, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is a promising compound with potential therapeutic applications in the field of pain management and inflammation. Its specificity for FAAH inhibition and lack of side effects make it an attractive target for drug development. Further research is needed to fully explore the potential of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid as a therapeutic agent.
合成法
The synthesis of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid involves the reaction of 2-naphthylamine and acryloyl chloride in the presence of a base catalyst. The resulting product is then acetylated to produce 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
科学的研究の応用
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been extensively studied in the field of pain management and inflammation. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules. By inhibiting FAAH, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.
特性
CAS番号 |
108330-45-6 |
|---|---|
製品名 |
2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid |
分子式 |
C15H13NO3 |
分子量 |
257.26 g/mol |
IUPAC名 |
(Z)-2-acetamido-3-naphthalen-2-yl(314C)prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3,(H,16,17)(H,18,19)/b14-9-/i9+2 |
InChIキー |
DGDCERYSIKREIN-LHVJLEFDSA-N |
異性体SMILES |
CC(=O)N/C(=[14CH]\C1=CC2=CC=CC=C2C=C1)/C(=O)O |
SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
正規SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O |
同義語 |
2-N-acetylamino-3-(2-naphthyl)-3-acrylic acid ACANAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



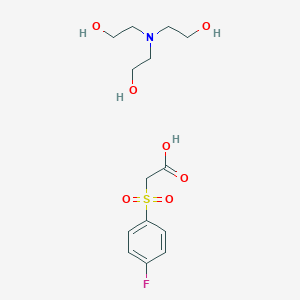

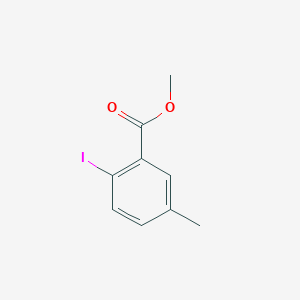

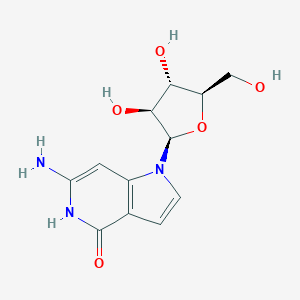
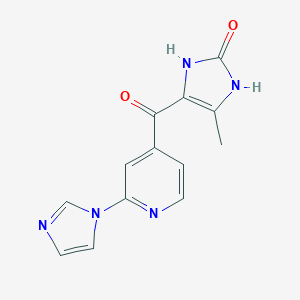
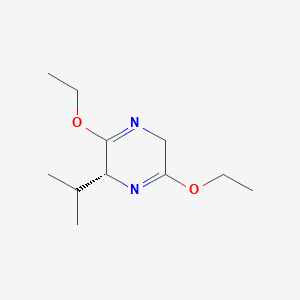
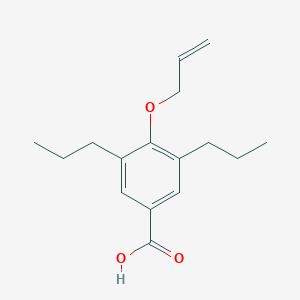
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
